molecular formula C53H72N16O12 B12775955 LHRH, Des-gly(10)- CAS No. 37783-52-1

LHRH, Des-gly(10)-

Cat. No.: B12775955
CAS No.: 37783-52-1
M. Wt: 1125.2 g/mol
InChI Key: AEQJLKXGAQOIFP-BXXNOCLASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Luteinizing hormone-releasing hormone, Des-gly(10)-, typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of Luteinizing hormone-releasing hormone, Des-gly(10)-, follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Luteinizing hormone-releasing hormone, Des-gly(10)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered biological activities, which can be used to study structure-activity relationships and develop new therapeutic agents .

Scientific Research Applications

Luteinizing hormone-releasing hormone, Des-gly(10)-, has numerous applications in scientific research:

Mechanism of Action

Luteinizing hormone-releasing hormone, Des-gly(10)-, exerts its effects by binding to luteinizing hormone-releasing hormone receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling events, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones regulate reproductive functions, including ovulation and spermatogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Luteinizing hormone-releasing hormone, Des-gly(10)-, is unique due to its specific amino acid modifications, which confer distinct biological properties. These modifications enhance its stability and potency, making it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

37783-52-1

Molecular Formula

C53H72N16O12

Molecular Weight

1125.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C53H72N16O12/c1-28(2)19-37(48(77)64-36(9-5-17-58-53(55)56)52(81)69-18-6-10-42(69)45(54)74)63-44(73)25-60-46(75)38(20-29-11-13-32(71)14-12-29)65-51(80)41(26-70)68-49(78)39(21-30-23-59-34-8-4-3-7-33(30)34)66-50(79)40(22-31-24-57-27-61-31)67-47(76)35-15-16-43(72)62-35/h3-4,7-8,11-14,23-24,27-28,35-42,59,70-71H,5-6,9-10,15-22,25-26H2,1-2H3,(H2,54,74)(H,57,61)(H,60,75)(H,62,72)(H,63,73)(H,64,77)(H,65,80)(H,66,79)(H,67,76)(H,68,78)(H4,55,56,58)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

AEQJLKXGAQOIFP-BXXNOCLASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

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